chemical structure and physical properties of Butanamide, 2-(3-pentadecylphenoxy)-
chemical structure and physical properties of Butanamide, 2-(3-pentadecylphenoxy)-
For correspondence: [email protected]
Abstract
This technical guide provides a comprehensive overview of Butanamide, 2-(3-pentadecylphenoxy)-, a derivative of the naturally occurring phenolic lipid, cardanol, which is sourced from cashew nutshell liquid (CNSL). This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical structure, physicochemical properties, a proposed synthetic route, and its potential biological and industrial applications. While this specific molecule is not extensively characterized in publicly available literature, this guide synthesizes information from related compounds and established chemical principles to provide a robust starting point for future research and development.
Introduction: A Derivative of a Versatile Bio-based Feedstock
Butanamide, 2-(3-pentadecylphenoxy)- is a lipophilic organic molecule that belongs to the family of phenoxyalkanamides. Its structure is characterized by a butanamide functional group attached via an ether linkage to a 3-pentadecylphenol moiety. The precursor, 3-pentadecylphenol (also known as cardanol), is a major constituent of Cashew Nut Shell Liquid (CNSL), a renewable and non-edible byproduct of the cashew industry.[1]
The unique amphiphilic nature of cardanol, possessing a hydrophilic phenolic head and a long, hydrophobic aliphatic tail, has made it a valuable starting material for the synthesis of a wide range of specialty chemicals, including surfactants, resins, and coatings.[2] Furthermore, derivatives of CNSL have garnered significant interest in the pharmaceutical and biomedical fields due to their diverse biological activities, which include antioxidant, antimicrobial, anti-inflammatory, and cytotoxic properties.[1][3] This guide will delve into the specific characteristics of Butanamide, 2-(3-pentadecylphenoxy)-, a molecule that combines the structural features of cardanol with a butanamide group, a common motif in pharmacologically active compounds.
Chemical Structure and Physicochemical Properties
The chemical structure of Butanamide, 2-(3-pentadecylphenoxy)- is defined by a central phenoxy ring substituted at the meta position with a C15 alkyl chain, and an ether linkage at the para position to a butanamide group.
Molecular Formula: C₂₅H₄₃NO₂
Molecular Weight: 389.62 g/mol
Canonical SMILES: CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(CC)C(=O)N[4]
InChI Key: YFVJCMFQEOHVMO-UHFFFAOYSA-N[4]
Diagram of the Chemical Structure:
Caption: Chemical structure of Butanamide, 2-(3-pentadecylphenoxy)-.
Physicochemical Data
Due to the limited availability of experimental data for this specific compound, the following table includes predicted values from reputable computational models. These predictions offer a valuable starting point for experimental design and characterization.
| Property | Value | Source |
| XlogP | 9.6 | Predicted[4] |
| Monoisotopic Mass | 389.32938 Da | Predicted[4] |
| Predicted Collision Cross Section ([M+H]⁺) | 207.3 Ų | Predicted[4] |
| Predicted Collision Cross Section ([M+Na]⁺) | 207.5 Ų | Predicted[4] |
| Predicted Collision Cross Section ([M-H]⁻) | 207.6 Ų | Predicted[4] |
Proposed Synthesis Protocol
While a specific synthesis for Butanamide, 2-(3-pentadecylphenoxy)- is not detailed in the available literature, a plausible and efficient two-step synthetic route can be proposed based on well-established organic reactions. This protocol utilizes 3-pentadecylphenol, the hydrogenated form of cardanol, as the starting material.
Caption: Proposed two-step synthesis of Butanamide, 2-(3-pentadecylphenoxy)-.
Step 1: Synthesis of 2-(3-Pentadecylphenoxy)butanoic acid via Williamson Ether Synthesis
The first step involves the formation of the ether linkage through a Williamson ether synthesis, a robust and widely used method for preparing ethers.[5]
Reaction:
3-Pentadecylphenol + 2-Bromobutanoic acid → 2-(3-Pentadecylphenoxy)butanoic acid
Experimental Protocol:
-
Preparation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-pentadecylphenol (1 equivalent) in a suitable polar aprotic solvent such as acetone or acetonitrile.
-
Addition of Base: Add a weak base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Alkylation: Add 2-bromobutanoic acid (1.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product, 2-(3-pentadecylphenoxy)butanoic acid, can be purified by column chromatography on silica gel.
Step 2: Synthesis of Butanamide, 2-(3-pentadecylphenoxy)- via Amidation
The final step is the conversion of the carboxylic acid intermediate to the primary amide. This is a standard transformation in organic synthesis.[6][7]
Reaction:
2-(3-Pentadecylphenoxy)butanoic acid → Butanamide, 2-(3-pentadecylphenoxy)-
Experimental Protocol:
-
Activation of the Carboxylic Acid: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the 2-(3-pentadecylphenoxy)butanoic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Formation of the Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂, 1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases. The solvent and excess thionyl chloride are then removed under reduced pressure to yield the crude acyl chloride.
-
Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., DCM). Cool the solution to 0 °C and bubble anhydrous ammonia gas through the solution, or add a concentrated aqueous solution of ammonia dropwise with vigorous stirring.
-
Reaction: Allow the reaction to proceed at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.
-
Work-up: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, Butanamide, 2-(3-pentadecylphenoxy)-, can be purified by recrystallization or column chromatography.
Potential Biological Activities and Applications
While direct biological data for Butanamide, 2-(3-pentadecylphenoxy)- is scarce, the known activities of its parent compound, cardanol, and other related butanamide derivatives provide a strong basis for predicting its potential applications.
Caption: Potential biological activities of Butanamide, 2-(3-pentadecylphenoxy)- inferred from its structural components.
Antimicrobial and Antifungal Activity
The long C15 alkyl chain of the cardanol moiety is known to impart significant antimicrobial properties.[1] This lipophilic tail can disrupt the cell membranes of bacteria and fungi, leading to cell lysis. It is plausible that Butanamide, 2-(3-pentadecylphenoxy)- would retain this activity. Various butanamide derivatives have also shown promising antibacterial activity against resistant pathogens.[8]
Cytotoxic and Anti-cancer Potential
Cardanol and its derivatives have demonstrated cytotoxic effects against various cancer cell lines, including oral squamous cell carcinoma and human melanoma cells.[9][10] The proposed mechanism often involves the induction of apoptosis. The combination of the lipophilic cardanol backbone, which can facilitate membrane interaction, with the butanamide functional group could lead to novel compounds with potential as anti-cancer agents.
Anti-inflammatory Activity
Several butanamide derivatives have been investigated as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[11] The structural similarity of Butanamide, 2-(3-pentadecylphenoxy)- to these known inhibitors suggests that it could be a candidate for development as an anti-inflammatory agent.
Neuroprotective Potential
Derivatives of CNSL are being explored as potential therapeutic agents for neurodegenerative diseases such as Alzheimer's disease.[3] The antioxidant properties of the phenolic ring in cardanol can help mitigate oxidative stress, a contributing factor in neuronal damage. The butanamide scaffold is also present in various centrally active compounds.
Conclusion and Future Directions
Butanamide, 2-(3-pentadecylphenoxy)- is a promising, yet understudied, derivative of the renewable resource, cashew nutshell liquid. This technical guide has provided a detailed overview of its chemical structure, predicted physicochemical properties, a plausible synthetic route, and a discussion of its potential biological activities based on the well-documented properties of its constituent moieties.
Future research should focus on the experimental validation of the proposed synthesis and the thorough characterization of the purified compound using modern analytical techniques such as NMR and mass spectrometry. Subsequently, a systematic evaluation of its biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties, is warranted. Such studies will be crucial in unlocking the full potential of this bio-based molecule for applications in the pharmaceutical and material science industries.
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